Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate: is a chemical compound with the molecular formula C13H22BrNO2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a bromomethyl group and a tert-butyl carbamate group attached. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(bromomethyl)spiro[3One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to form the carbamate group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would reduce the bromomethyl group to a methyl group.
Scientific Research Applications
Chemistry: Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution and other chemical reactions. The bromomethyl group is likely to be a key site for these interactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Tert-butyl (4-bromobutyl)carbamate: This compound has a similar carbamate group but differs in the structure of the carbon chain and the position of the bromine atom.
Tert-butyl N-[3-(bromomethyl)spiro[3.3]heptan-1-yl]carbamate: This compound is a regioisomer of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate, differing in the position of the bromomethyl group on the spirocyclic ring.
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the position of the bromomethyl group.
Properties
IUPAC Name |
tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNRGAFCHHIJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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